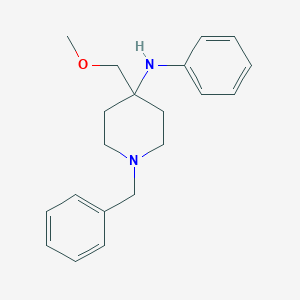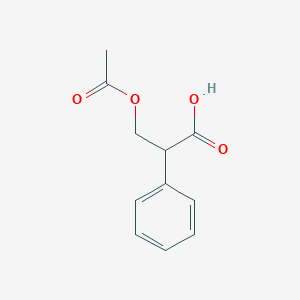
3-Acetoxy-2-phenylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Acetoxy-2-phenylpropanoic acid involves various strategies aiming at constructing the phenylpropanoic acid skeleton with specific functional groups. Notably, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, demonstrates the intricate steps involved in introducing functional groups to the phenylpropanoic acid framework, which is relevant to the synthesis of 3-Acetoxy-2-phenylpropanoic acid (Shibata, Itoh, & Terashima, 1998).
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2-phenylpropanoic acid and its derivatives is crucial for understanding their reactivity and properties. For example, the study on 2-(3-Benzoylthioureido)-3-phenylpropanoic acid highlights the cis–trans conformation around the thiono S atom, which is significant for the molecular interaction and stability of the compound (Chong, Tahir, & Kassim, 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-Acetoxy-2-phenylpropanoic acid derivatives are diverse, including oxidation, reduction, and enantioselective synthesis. For instance, the hypervalent iodine oxidation of allenes presents a method to synthesize 3-Acetoxy-3-alkoxypropynes, demonstrating the chemical reactivity of compounds within this class (Moriarty, Hopkins, Vaid, Vaid, & Levy, 1992).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for the application and handling of 3-Acetoxy-2-phenylpropanoic acid. The crystal and molecular structure analysis of specific clathrates indicates the importance of such studies in understanding the physical characteristics of these compounds (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development and application of 3-Acetoxy-2-phenylpropanoic acid derivatives. The direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, yielding 2-hydroxy-4-arylbutanoic acids, exemplifies the manipulation of chemical properties for synthesizing enantiomerically pure compounds (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Applications De Recherche Scientifique
Inhibitor of Metallo-beta-lactamase Enzymes : Carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid shows promise as an inhibitor of metallo-beta-lactamase enzymes. This could aid in the development of new antibiotics against bacterial resistance to beta-lactam antibiotics (Maleki et al., 2019).
Intermediate in Biosynthesis : 3-Hydroxy-3-phenylpropanoic acid serves as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid in certain plants like cucumber and Nicotiana attenuata (Jarvis et al., 2000).
Artificial Biosynthesis in Escherichia coli : The artificial biosynthesis of phenylpropanoic acids in Escherichia coli can lead to the production of compounds like 4-coumaric acid, caffeic acid, and ferulic acid. These have potential applications in pharmaceuticals and food industries (Kang et al., 2012).
Synthesis of Antidepressant Drugs : Chiral (S)-3-hydroxy-3-phenylpropanoic acid can be prepared using porcine pancreas lipase. This process may lead to the development of new antidepressant drugs (Zhao et al., 2014).
Synthesis of Amino Acid Derivatives : The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives offers potential applications in the synthesis of amino acid analogs (Arvanitis et al., 1998).
Synthesis of High-Performance Polymers : Advances in eco-sustainable processes for producing 3-hydroxypropanoic acid are significant for organic synthesis and the development of high-performance polymers (Pina et al., 2011).
Pharmaceutical Applications : Various studies explore the synthesis and modification of 3-phenylpropanoic acid and its derivatives for potential use in pharmaceutical applications, including drug synthesis and the development of new medicinal compounds. For example, the synthesis of hydroxyethyl starch derivatives with phenylpropanoid fragments has potential pharmaceutical applications (Torlopov et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-acetyloxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQBORIYFGJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448420 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2-phenylpropanoic acid | |
CAS RN |
14510-36-2 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(Acetyloxy)methyl]benzeneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




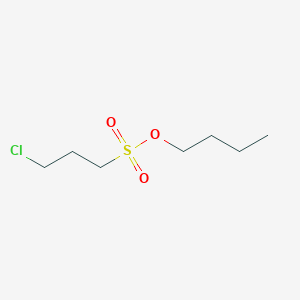



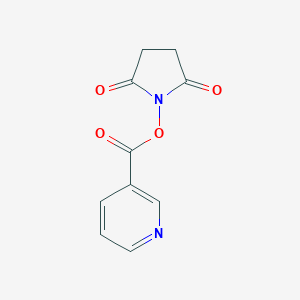
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)



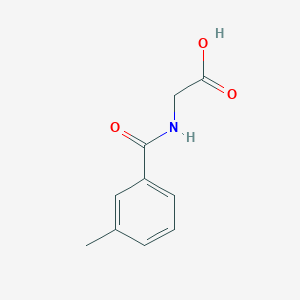
![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

